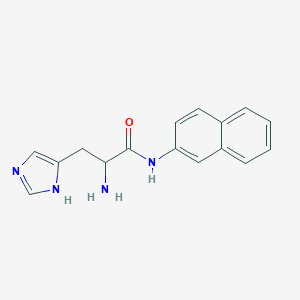

L-Histidine beta-naphthylamide

Overview

Description

L-Histidine β-naphthylamide is an analogue of L-histidine . It is used to study the structural roles of L-histidine in functions such as the activation of HutP protein transcription . It may also be used to study the specificity and kinetics of various proteases and peptidases .

Molecular Structure Analysis

The molecular formula of L-Histidine β-naphthylamide is C16H16N4O . The IUPAC name is (2 S )-2-amino-3- (1 H -imidazol-5-yl)- N -naphthalen-2-ylpropanamide . The exact mass is 280.13241115 g/mol and the monoisotopic mass is also 280.13241115 g/mol .Physical And Chemical Properties Analysis

The molecular weight of L-Histidine β-naphthylamide is 280.32 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 4 rotatable bond count . The topological polar surface area is 83.8 Ų .Scientific Research Applications

Protease and Peptidase Research

“L-Histidine beta-naphthylamide” is used to study the specificity and kinetics of various proteases and peptidases. It helps in understanding how these enzymes interact with substrates and inhibitors, which is crucial for developing new drugs and therapies .

Transcription Activation Research

This compound is also an analogue of L-histidine used to study structural roles in functions such as the activation of HutP protein transcription. It aids in deciphering the complex mechanisms of gene expression regulation .

Glycosidase Inhibition Research

L-Histidine beta-naphthylamide acts as a potent competitive inhibitor of sweet-almond beta-glucosidase, suggesting its potential for the development of selective reversible beta-glucosidase inhibitors .

Future Directions

L-Histidine, the parent compound of L-Histidine β-naphthylamide, is a nutritionally essential amino acid with unique biochemical and physiological properties, which have created a good theoretical rationale to suggest the use of HIS as a nutritional supplement in a wide range of conditions . Therefore, L-Histidine β-naphthylamide, being an analogue of L-histidine, may also find potential applications in various fields of study.

properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c17-15(8-14-9-18-10-19-14)16(21)20-13-6-5-11-3-1-2-4-12(11)7-13/h1-7,9-10,15H,8,17H2,(H,18,19)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDILZBBFKZMRO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CN=CN3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Histidine beta-naphthylamide | |

CAS RN |

7424-15-9 | |

| Record name | (αS)-α-Amino-N-2-naphthalenyl-1H-imidazole-5-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-α-amino-N-2-naphthyl-1H-imidazole-4-propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does L-Histidine beta-naphthylamide interact with enzymes, and what are the downstream effects?

A1: L-Histidine beta-naphthylamide acts as a competitive inhibitor of certain enzymes, particularly glycosidases. [, ] This means it competes with the natural substrate for binding to the enzyme's active site, hindering the enzyme's ability to catalyze its usual reactions. For instance, L-Histidine beta-naphthylamide effectively inhibits sweet-almond beta-glucosidase by mimicking the structure of the natural substrate and binding to the active site. [] This inhibition can disrupt carbohydrate metabolism pathways where beta-glucosidases play a crucial role.

Q2: How does the structure of L-Histidine beta-naphthylamide contribute to its inhibitory activity?

A2: The structure of L-Histidine beta-naphthylamide is key to its inhibitory activity, particularly the presence of both a basic imidazole group and a hydrophobic naphthylamide group. [] Research shows that adding a hydrophobic group to the basic imidazole nucleus, such as the naphthylamide group in this case, significantly enhances binding to both alpha- and beta-glucosidases. [] This suggests that L-Histidine beta-naphthylamide interacts with the enzyme's active site through a combination of hydrophobic interactions and potentially hydrogen bonding involving the imidazole ring. This dual-mode interaction contributes to its potency as a glycosidase inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.